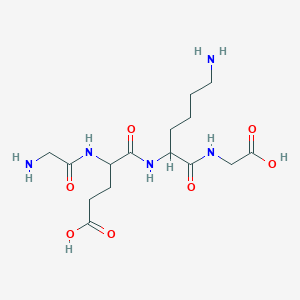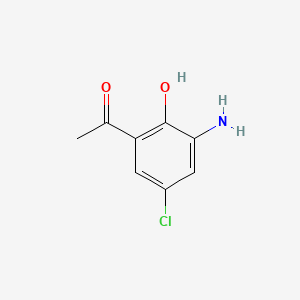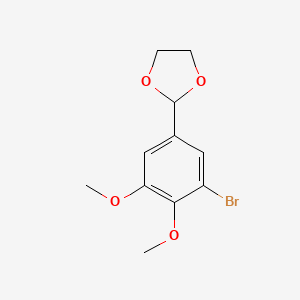![molecular formula C11H18BrNO B12093081 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one typically involves the reaction of 8-azaspiro[4.5]decane with 2-bromoethan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from azides to thiols and ethers.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The spirocyclic structure allows for a unique binding mode, which can enhance its specificity and potency. Pathways involved may include neurotransmitter regulation and signal transduction .
Comparaison Avec Des Composés Similaires
1,4-Dioxa-8-azaspiro[4.5]decane: Shares a similar spirocyclic framework but differs in functional groups.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms in the ring structure.
Uniqueness: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is unique due to its specific combination of a spirocyclic structure with a bromoethanone moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds .
Propriétés
Formule moléculaire |
C11H18BrNO |
|---|---|
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
1-(8-azaspiro[4.5]decan-8-yl)-2-bromoethanone |
InChI |
InChI=1S/C11H18BrNO/c12-9-10(14)13-7-5-11(6-8-13)3-1-2-4-11/h1-9H2 |
Clé InChI |
GLSVCWYLWVKJNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCN(CC2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)




![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)



![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)
